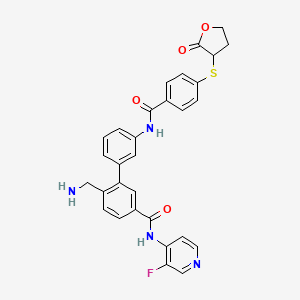
Rock-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28048944-Compound-11 is a small molecular drug known for its potent and selective inhibition of dual leucine zipper kinase (DLK, MAP3K12). This compound has shown significant neuroprotective potential and is being investigated for its therapeutic applications in various diseases .
Preparation Methods
The preparation of PMID28048944-Compound-11 involves several synthetic routes. One method includes the preparation of an indazole ring, protecting an N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl, followed by Buchwald reaction, protecting group removal, and ring closing to obtain the desired compound . Another method involves the synthesis of 7-azaindole compounds containing pyrazole or indole substitution, which are then used in medicine .
Chemical Reactions Analysis
PMID28048944-Compound-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID28048944-Compound-11 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is investigated for its role in modulating biological pathways and processes.
Medicine: It has shown potential in treating neurodegenerative diseases due to its neuroprotective properties.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PMID28048944-Compound-11 exerts its effects by inhibiting dual leucine zipper kinase (DLK, MAP3K12). This kinase is involved in the regulation of various cellular processes, including apoptosis and axonal regeneration. By inhibiting DLK, the compound can modulate these processes and provide neuroprotective effects .
Comparison with Similar Compounds
PMID28048944-Compound-11 is unique due to its selective inhibition of DLK. Similar compounds include other DLK inhibitors, such as Compound 11, which also shows selective inhibition of δ-secretase . The uniqueness of PMID28048944-Compound-11 lies in its specific molecular structure and its ability to penetrate the brain, making it a promising candidate for treating neurodegenerative diseases .
Properties
Molecular Formula |
C30H25FN4O4S |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(3-fluoropyridin-4-yl)-3-[3-[[4-(2-oxooxolan-3-yl)sulfanylbenzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C30H25FN4O4S/c31-25-17-33-12-10-26(25)35-29(37)20-4-5-21(16-32)24(15-20)19-2-1-3-22(14-19)34-28(36)18-6-8-23(9-7-18)40-27-11-13-39-30(27)38/h1-10,12,14-15,17,27H,11,13,16,32H2,(H,34,36)(H,33,35,37) |
InChI Key |
QKLHHIYLYLZRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1SC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=C(C=CC(=C4)C(=O)NC5=C(C=NC=C5)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
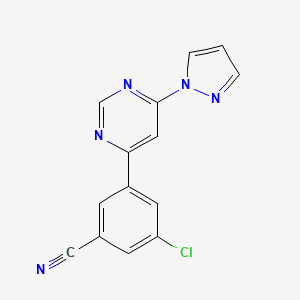
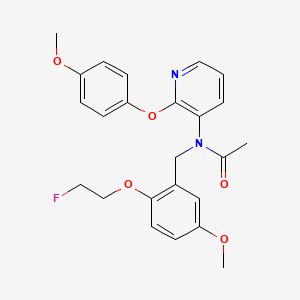
![methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B10835063.png)
![N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)
![(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835080.png)
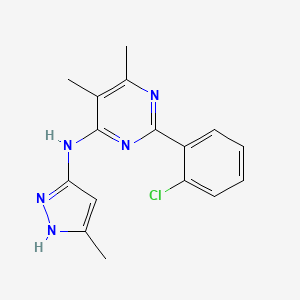
![4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide](/img/structure/B10835084.png)
![(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835089.png)
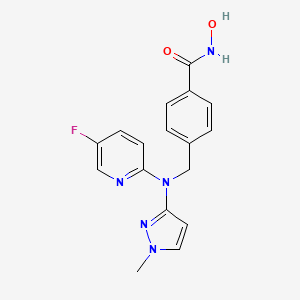
![N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide](/img/structure/B10835099.png)
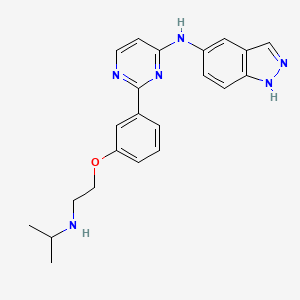
![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)

